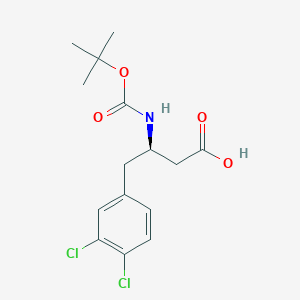

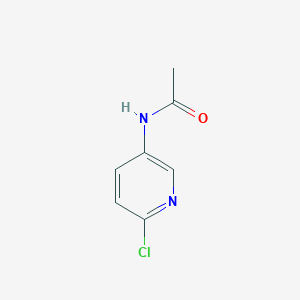

N-(6-chloropyridin-3-yl)acetamide

Overview

Description

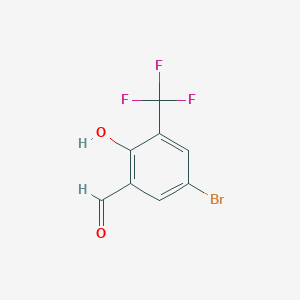

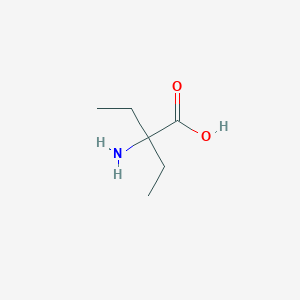

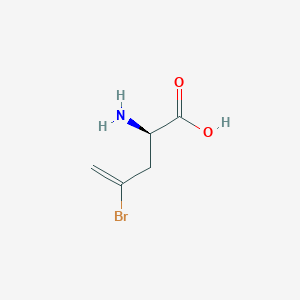

“N-(6-chloropyridin-3-yl)acetamide” is a chemical compound with the molecular formula C7H7ClN2O . It is also known as "N-acetyl-6-chloro-3-pyridinesulfonamide" .

Physical And Chemical Properties Analysis

“this compound” is a powder with a molecular weight of 170.59 g/mol. It has a density of 1.2±0.1 g/cm3, a boiling point of 408.1±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C .Scientific Research Applications

Chemical Properties and Photovoltaic Efficiency

N-(6-chloropyridin-3-yl)acetamide and its analogs, such as N-(4-chlorophenyl)-2-[6-(benzoyl)-2-benzothiazolinone-3-yl]acetamide (CBBA), have been extensively studied for their chemical properties. These compounds have shown promising applications due to their vibrational spectra and electronic properties. Particularly, these compounds demonstrate potential as photosensitizers in dye-sensitized solar cells (DSSCs) due to their good light harvesting efficiency (LHE) and favorable free energy of electron injection. Additionally, their nonlinear optical (NLO) activity suggests they may be suitable for various photonic applications. Molecular docking studies have also shown that these compounds have significant binding interactions with certain proteins, like Cyclooxygenase 1 (COX1), indicating potential biological relevance (Mary et al., 2020).

Modification for Improved Metabolic Stability

Modifications of this compound have been explored to improve its metabolic stability. For instance, investigations into various 6,5-heterocycles as an alternative to the benzothiazole ring have been conducted to reduce or eliminate metabolic deacetylation. These studies have been crucial in understanding the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors (Stec et al., 2011).

Coordination Chemistry and Ligand Properties

This compound derivatives, such as N-(6-methylpyridin-2-yl)acetamide, have been utilized in coordination chemistry due to their excellent chelating properties. These compounds can significantly influence coordination number and geometry when used as ligands with various metal ions. Research in this area provides insights into the donor properties of these ligands, which can be effectively modified by introducing electron-donating substituents or creating steric hindrance in the molecule (Smolentsev, 2017).

Vibrational Spectroscopy and Molecular Interactions

The vibrational spectroscopic properties of this compound analogs have been a subject of extensive study. These studies involve understanding the molecular interactions, stability, and the impact of electronegative substitutions on molecular geometry. Natural Bond Orbital (NBO) analysis, for instance, reveals strong stable hydrogen-bonded intermolecular interactions, providing insights into the molecular structure and stability of these compounds (Mary et al., 2022).

Mechanism of Action

Target of Action

Similar compounds, such as 5-acetamido-2-hydroxy benzoic acid derivatives, have been shown to have a strong binding affinity with the cox-2 receptor . The COX-2 receptor plays a crucial role in inflammation and pain, making it a common target for non-steroidal anti-inflammatory drugs (NSAIDs) .

Mode of Action

The exact mode of action of 5-Acetamido-2-chloropyridine remains to be elucidated. Based on the behavior of structurally similar compounds, it is plausible that it interacts with its target receptor (potentially cox-2) and induces changes that lead to its therapeutic effects .

Biochemical Pathways

If we consider its potential interaction with the cox-2 receptor, it could be inferred that it affects the arachidonic acid pathway, which is involved in the production of prostaglandins, key players in inflammation and pain .

Pharmacokinetics

An in-silico study of similar compounds suggested that they have good bioavailability . This implies that 5-Acetamido-2-chloropyridine could potentially be well-absorbed and distributed in the body, metabolized efficiently, and excreted in a timely manner, thereby ensuring its bioavailability.

Result of Action

Given its potential interaction with the cox-2 receptor, it could potentially inhibit the production of prostaglandins, thereby reducing inflammation and pain .

Biochemical Analysis

Biochemical Properties

5-Acetamido-2-chloropyridine plays a role in several biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific biochemical context .

Cellular Effects

5-Acetamido-2-chloropyridine has been shown to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of 5-Acetamido-2-chloropyridine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These effects are exerted at the molecular level, contributing to the compound’s overall biochemical activity .

Temporal Effects in Laboratory Settings

Over time, the effects of 5-Acetamido-2-chloropyridine can change in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 5-Acetamido-2-chloropyridine vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

5-Acetamido-2-chloropyridine is involved in several metabolic pathways . It interacts with various enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

5-Acetamido-2-chloropyridine is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of 5-Acetamido-2-chloropyridine and any effects on its activity or function are complex . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

IUPAC Name |

N-(6-chloropyridin-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O/c1-5(11)10-6-2-3-7(8)9-4-6/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLJCAGLIVIQUIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60305386 | |

| Record name | N-(6-chloropyridin-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60305386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

29958-18-7 | |

| Record name | 29958-18-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170622 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(6-chloropyridin-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60305386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-2-(3-((tert-Butoxycarbonyl)amino)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetic acid](/img/structure/B112357.png)

![1H-1,4-Benzodiazepine-1-acetic acid, 5-cyclohexyl-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dihydro-2-oxo-](/img/structure/B112381.png)